1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666581
InChI: InChI=1S/C9H16N2O.ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H
SMILES: CC(=O)N1CCC2(CC1)CNC2.Cl
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.70 g/mol

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride

CAS No.:

Cat. No.: VC13666581

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.70 g/mol

* For research use only. Not for human or veterinary use.

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride -

Specification

Molecular Formula C9H17ClN2O
Molecular Weight 204.70 g/mol
IUPAC Name 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H16N2O.ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H
Standard InChI Key YACLOXOOUCHMRO-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2(CC1)CNC2.Cl
Canonical SMILES CC(=O)N1CCC2(CC1)CNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic framework where two nitrogen atoms are embedded in a bicyclic system. The diazaspiro[3.5]nonane core consists of a three-membered cyclopropane ring fused to a five-membered piperidine-like ring, with one nitrogen in each ring . The acetyl group (CH3CO\text{CH}_3\text{CO}-) is attached to the 7-position nitrogen, while the hydrochloride salt enhances aqueous solubility . The SMILES notation CC(=O)N1CCC2(CC1)CNC2.Cl\text{CC(=O)N1CCC2(CC1)CNC2.Cl} accurately represents its connectivity .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC9H17ClN2O\text{C}_9\text{H}_{17}\text{ClN}_2\text{O}
Molecular Weight204.70 g/mol
Purity≥97%
Storage TemperatureAmbient
SolubilitySoluble in polar solvents

The compound’s spirocyclic structure contributes to its conformational rigidity, which is advantageous for target binding in drug design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with diazaspiro[3.5]nonane precursors. A common approach involves:

  • Cyclopropanation: Formation of the spirocyclic core via intramolecular cyclization of a diamine intermediate .

  • Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride under basic conditions .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimized routes emphasize high yields (>90%) and scalability, as evidenced by industrial suppliers like MolCore and Apollo Scientific .

Industrial Production

Large-scale manufacturing adheres to ISO-certified processes, ensuring batch consistency and purity ≥97% . Key challenges include controlling stereochemistry during cyclopropanation and minimizing byproducts during acetylation .

Biological Activity and Mechanism

KRAS G12C Inhibition

The compound’s derivatives, such as 1-{2,7-diazaspiro[3.5]nonan-7-yl}prop-2-en-1-one, exhibit potent inhibition of KRAS G12C, a mutation prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer . The spirocyclic core occupies the switch-II pocket of KRAS, while the electrophilic acryloyl group forms a covalent bond with cysteine 12, stabilizing the inactive GDP-bound state .

Preclinical Efficacy

In vivo studies using NCI-H1373 xenograft models demonstrated dose-dependent tumor regression, with lead compounds achieving >50% tumor growth inhibition at 10 mg/kg . Metabolic stability in human liver microsomes (HLM) and mouse liver microsomes (MLM) further supports its therapeutic potential .

Pharmaceutical Applications

Oncology Drug Development

As a KRAS G12C inhibitor precursor, this compound is integral to developing targeted therapies for cancers harboring RAS mutations . Its derivatives are under clinical evaluation for NSCLC and pancreatic cancer .

Structure-Activity Relationship (SAR) Studies

Modifications to the acetyl group (e.g., replacing with propenone) enhance binding affinity and pharmacokinetics . The spirocyclic scaffold’s rigidity improves selectivity over off-target kinases .

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